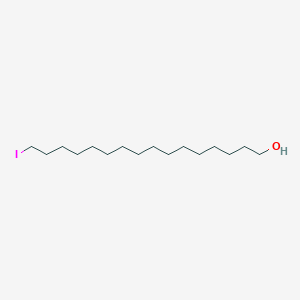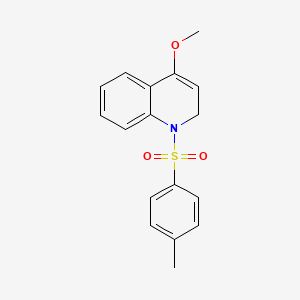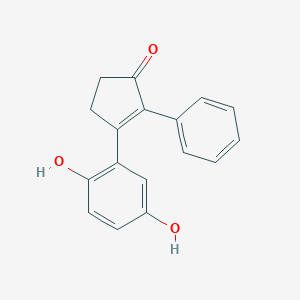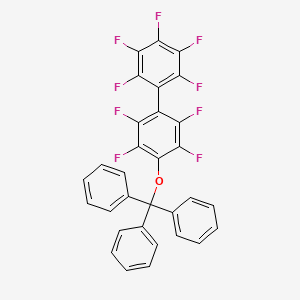![molecular formula C12H18O2 B14231894 Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate CAS No. 630106-38-6](/img/structure/B14231894.png)
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate is an organic compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with three methyl groups and a carboxylate ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction. For instance, the reaction between isoprene and methyl acrylate in the presence of a Lewis acid catalyst can yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid
- 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 3-methylbutanoate
Uniqueness
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. The presence of the ester group allows for a wider range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
630106-38-6 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-10(2)11(3)5-7-12(10,8-6-11)9(13)14-4/h5,7H,6,8H2,1-4H3 |
Clé InChI |
VUCXULZYWGZBJD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CCC1(C=C2)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)




![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)



![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)

![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
